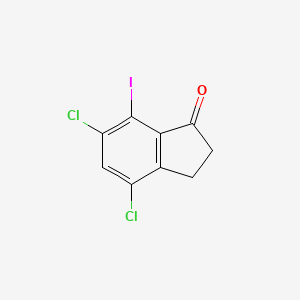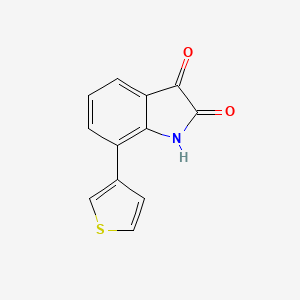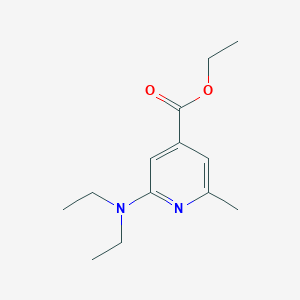
2-Diethylamino-6-methylisonicotinic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diethylamino-6-methylisonicotinic acid ethyl ester is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a diethylamino group, a methyl group, and an ethyl ester group attached to the isonicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-6-methylisonicotinic acid ethyl ester typically involves the esterification of 2-Diethylamino-6-methyl-isonicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.
化学反应分析
Types of Reactions
2-Diethylamino-6-methylisonicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Diethylamino-6-methylisonicotinic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Diethylamino-6-methylisonicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the ester group can undergo hydrolysis to release the active isonicotinic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group.
Nicotinic acid: Similar structure but with a carboxylic acid group at a different position.
Picolinic acid: Another isomer with the carboxylic acid group at a different position.
Uniqueness
2-Diethylamino-6-methylisonicotinic acid ethyl ester is unique due to the presence of the diethylamino and methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
ethyl 2-(diethylamino)-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-11(8-10(4)14-12)13(16)17-7-3/h8-9H,5-7H2,1-4H3 |
InChI 键 |
FMFLUAFZXCEQIG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=CC(=C1)C(=O)OCC)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
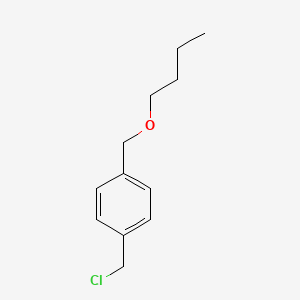
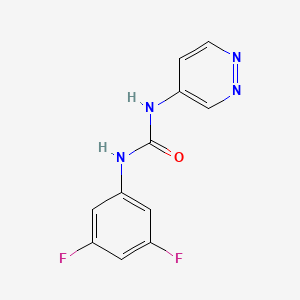

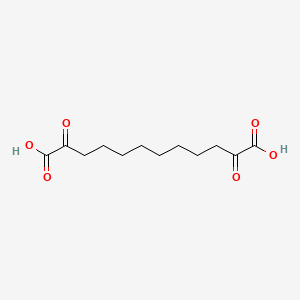
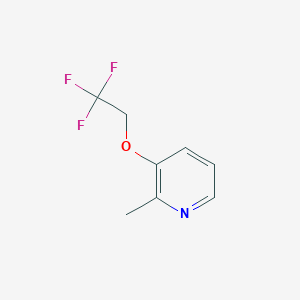
![2-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B8337599.png)
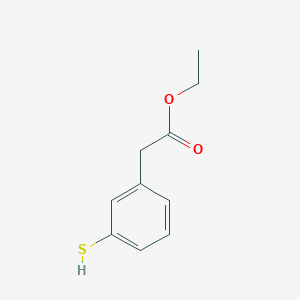
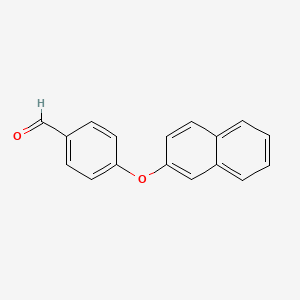
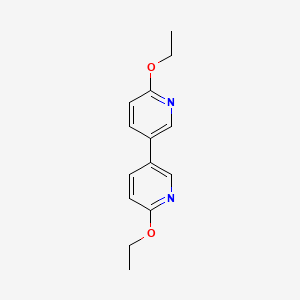
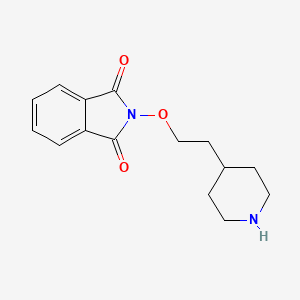
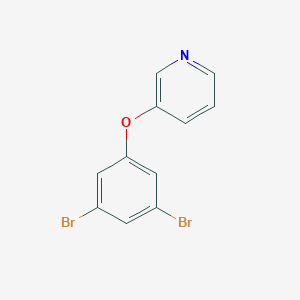
![5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole](/img/structure/B8337650.png)
